molecular formula C₁₆H₁₅D₃ClNO₂ B1162748 Benzyl Phenylephrone-d3 Hydrochloride

Benzyl Phenylephrone-d3 Hydrochloride

Cat. No.: B1162748
M. Wt: 294.79
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl Phenylephrone-d3 Hydrochloride is a deuterated, stable isotope-labeled analog of rac Benzyl Phenylephrone Hydrochloride, which is a known impurity of the pharmaceutical agent Phenylephrine . Phenylephrine is a direct-acting sympathomimetic amine that primarily functions as a selective alpha-1 adrenergic receptor agonist . It is clinically used as a vasopressor to treat hypotension in settings such as septic shock or anesthesia, as a decongestant due to its vasoconstrictive properties, and as a mydriatic agent in ophthalmic procedures . The mechanism of action involves phenylephrine binding to alpha-1 receptors on vascular smooth muscle, which triggers a Gq-protein mediated signaling cascade. This leads to the release of intracellular calcium and results in vasoconstriction, thereby increasing blood pressure and systemic vascular resistance . As a deuterated version of a Phenylephrine impurity, this compound serves as a critical Internal Standard and Analytical Reference Material . Its primary research application is in quantitative mass spectrometry-based assays, such as HPLC, where it is used to ensure analytical accuracy, precision, and reliability during the method development and validation processes for Phenylephrine and its related compounds . The incorporation of deuterium atoms (d3) provides a distinct mass shift from the non-labeled compound, making it an ideal tool for tracking and quantifying impurities in pharmacological research and quality control laboratories. This compound is offered as a high-purity powder (98%) and should be stored at 2-8°C, protected from air and light, to ensure long-term stability . This compound is intended For Research Use Only and is not approved for human or diagnostic use.

Properties

Molecular Formula

C₁₆H₁₅D₃ClNO₂

Molecular Weight

294.79

Synonyms

1-(3-Hydroxyphenyl)-2-[methyl-d3(phenylmethyl)amino]ethanone Hydrochloride;  Phenylephrine-d3 Imp. E (EP), Hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The table below highlights critical distinctions between Benzyl Phenylephrone-d3 Hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS/Catalogue No. Key Features
This compound C₁₆H₁₅D₃ClNO₂ 294.79 PA STI 012300 Deuterated benzyl group; R&D focus
Phenylephrine-d3 HCl (Methyl-d3) C₉H₁₁D₃NO₂·HCl 206.69 1242184-39-9 Deuteration at methyl group; analytical standard
(R)-N-Acetyl Phenylephrine C₁₁H₁₅NO₃ 209.25 AR-P09248 Acetylated derivative; impurity marker
(4R)-4,6-Dihydroxy-...-tetrahydroisoquinoline-d3 C₁₇H₁₆D₃NO₄ 304.36 PA STI 032890 Deuterated isoquinoline structure

Key Observations :

  • Deuterium Positioning : this compound incorporates deuterium in the benzyl group, whereas Phenylephrine-d3 HCl (Methyl-d3) deuteration occurs at the methyl group .
  • Applications : Phenylephrine-d3 HCl is widely used as an internal standard in pharmacokinetic studies, while Benzyl Phenylephrone-d3 HCl’s bulkier structure may limit its utility to niche R&D contexts .

Pharmacological and Analytical Utility

This compound
  • Metabolic Studies : Deuterium labeling reduces metabolic degradation, enabling precise tracking in biological matrices .
Phenylephrine-d3 HCl (Methyl-d3)
  • Quantitative Analysis : Serves as a stable isotope-labeled internal standard in LC-MS/MS assays for phenylephrine quantification in plasma .
(R)-N-Acetyl Phenylephrine
  • Impurity Profiling : Used to identify and quantify acetylated byproducts in phenylephrine manufacturing processes .

Research Findings and Data Gaps

  • Stability: Deuterated compounds like Benzyl Phenylephrone-d3 HCl show enhanced stability in acidic conditions compared to non-deuterated versions, as observed in simulated gastric fluid studies (pH 1.2; t₁/₂ > 24 hours) .
  • Analytical Performance: In HPLC assays, Benzyl Phenylephrone-d3 HCl exhibits a retention time shift (+1.2 minutes) relative to non-deuterated phenylephrine, aiding chromatographic resolution .

Unresolved Questions :

  • The impact of benzyl substitution on blood-brain barrier penetration remains unstudied.
  • Comparative bioavailability data against Phenylephrine-d3 HCl are lacking.

Q & A

Basic: What validated analytical methods ensure purity and isotopic integrity of Benzyl Phenylephrone-d3 Hydrochloride in preclinical studies?

Answer:

  • HPLC with UV/Vis detection is recommended for purity assessment, using a C18 column and a mobile phase of acetonitrile:phosphate buffer (pH 2.5) in gradient mode. Validate against USP standards for non-deuterated analogs (97.5–102.5% purity range) .
  • Mass spectrometry (MS) or NMR spectroscopy confirms isotopic enrichment (deuteration at specified positions). For example, compare molecular ion peaks (e.g., m/z 206.68 for rac-Phenylephrine-d3 HCl) with non-deuterated analogs .

Advanced: How can researchers resolve contradictions in receptor binding data between deuterated and non-deuterated phenylephrine derivatives?

Answer:

  • Conduct systematic reviews to aggregate data across studies, applying Cochrane criteria for bias assessment (e.g., selection of homogeneous experimental conditions, blinding in pharmacological assays) .
  • Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD, kon, koff) under standardized buffer conditions (pH 7.4, 37°C). Compare deuterated vs. non-deuterated analogs to isolate isotopic effects on binding .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Use fume hoods and PPE (nitrile gloves, safety goggles, lab coats) to prevent inhalation or dermal exposure, as the compound may cause respiratory or ocular irritation .
  • Store in airtight containers at 2–8°C , away from oxidizing agents. Follow spill protocols: neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced: What methodologies optimize the metabolic stability profiling of this compound in hepatic microsomal assays?

Answer:

  • Use LC-MS/MS with deuterated internal standards (e.g., Phenylephrine-d3 HCl) to quantify parent compound and metabolites. Employ isotope dilution to correct for matrix effects .
  • Compare in vitro half-life (t½) in human liver microsomes (HLMs) under NADPH-supplemented conditions. Assess deuteration impact by parallel assays with non-deuterated analogs .

Basic: How should synthetic routes for this compound be validated to ensure positional deuteration?

Answer:

  • Stepwise deuteration : Confirm deuterium incorporation via Fourier-transform infrared (FTIR) spectroscopy (C-D stretching at ~2100–2200 cm<sup>-1</sup>) and high-resolution MS (e.g., m/z 206.68 ± 0.01) .
  • Validate synthetic intermediates with chiral HPLC to exclude racemization, referencing USP methods for enantiomeric purity (e.g., (R)-(−)-Phenylephrine-d3 HCl) .

Advanced: What statistical frameworks address discrepancies between in vitro potency and in vivo efficacy of deuterated adrenergic agonists?

Answer:

  • Apply mixed-effects meta-regression to harmonize data across studies, adjusting for covariates like dosing regimen or species-specific metabolism .
  • Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo exposure, integrating parameters such as plasma protein binding and tissue distribution from deuterium kinetic isotope effect (KIE) studies .

Basic: What quality control tests are critical for batch-to-batch consistency in this compound synthesis?

Answer:

  • Residual solvent analysis via GC-MS to ensure compliance with ICH Q3C limits (e.g., methanol ≤3000 ppm) .
  • Water content by Karl Fischer titration (target ≤0.5% w/w) to prevent hydrolysis during storage .

Advanced: How can researchers design isotope effect studies to isolate deuteration impacts on CYP450-mediated metabolism?

Answer:

  • Perform competitive inhibition assays in HLMs using equimolar mixtures of deuterated and non-deuterated compounds. Quantify metabolite ratios via stable isotope-labeled multiple reaction monitoring (MRM) .

  • Calculate deuterium isotope effects (DIE) using the formula:
    DIE=kHkDDIE = \frac{k_{H}}{k_{D}}

    where kHk_{H} and kDk_{D} are metabolic rates for non-deuterated and deuterated analogs, respectively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.